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molecular formula C7H10N2O2 B8295310 1,3-Dihydro-4-methyl-5-(1-oxopropyl)-2H-imidazol-2-one

1,3-Dihydro-4-methyl-5-(1-oxopropyl)-2H-imidazol-2-one

Cat. No. B8295310
M. Wt: 154.17 g/mol
InChI Key: SFZHEJGDSHUYKY-UHFFFAOYSA-N
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Patent
US04447619

Procedure details

To 13.3 g (0.1 mole) of aluminum chloride under 150 ml of dry dichloromethane is added 4.9 g (0.05 mole) of 1,3-dihydro-4-methyl-2H-imidazol-2-one and, dropwise, 5.1 g (0.055 mole) of propionyl chloride. The mixture is stirred and heated to reflux temperature for 6 hours. The mixture is cooled and 2N hydrochloride acid (150 ml) is added dropwise. The resulting precipitate is collected, washed with water and dichloromethane and recrystallized from 50% aqueous ethanol to give the title compound, m.p. 270°-271° C.
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[CH3:5][C:6]1[NH:7][C:8](=[O:11])[NH:9][CH:10]=1.[C:12](Cl)(=[O:15])[CH2:13][CH3:14]>Cl>[CH3:5][C:6]1[NH:7][C:8](=[O:11])[NH:9][C:10]=1[C:12](=[O:15])[CH2:13][CH3:14] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
13.3 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
4.9 g
Type
reactant
Smiles
CC=1NC(NC1)=O
Step Two
Name
Quantity
5.1 g
Type
reactant
Smiles
C(CC)(=O)Cl
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
CUSTOM
Type
CUSTOM
Details
The resulting precipitate is collected
WASH
Type
WASH
Details
washed with water and dichloromethane
CUSTOM
Type
CUSTOM
Details
recrystallized from 50% aqueous ethanol

Outcomes

Product
Name
Type
product
Smiles
CC=1NC(NC1C(CC)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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